D-Galacturonic Acid Monohydrate D-Galacturonic Acid Monohydrate Sugar acid. Highly purified product from pectin.
D-Galacturonic acid is a monosaccharide and the major component of pectin. It is formed from glucose in a multi-step process in which uridine-5'-diphosphoglucuronic acid (UDP-glucuronic acid;) is epimerized to UDP-galacturonic acid, from which D-galacturonic acid can be oligomerized to form pectin or metabolized to L-ascorbic acid, L-galactonic acid, galactaric acid, or D-(+)-xylose. D-Galacturonic acid (200, 400, and 800 mg/kg) increases body weight and reduces intestinal mucosal permeability in a rat model of iodoacetamide-induced functional dyspepsia.

Brand Name: Vulcanchem
CAS No.: 91510-62-2
VCID: VC0135117
InChI: InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1
SMILES:
Molecular Formula: C6H12O8
Molecular Weight: 212.15 g/mol

D-Galacturonic Acid Monohydrate

CAS No.: 91510-62-2

Cat. No.: VC0135117

Molecular Formula: C6H12O8

Molecular Weight: 212.15 g/mol

* For research use only. Not for human or veterinary use.

D-Galacturonic Acid Monohydrate - 91510-62-2

Specification

Description Sugar acid. Highly purified product from pectin.
D-Galacturonic acid is a monosaccharide and the major component of pectin. It is formed from glucose in a multi-step process in which uridine-5'-diphosphoglucuronic acid (UDP-glucuronic acid;) is epimerized to UDP-galacturonic acid, from which D-galacturonic acid can be oligomerized to form pectin or metabolized to L-ascorbic acid, L-galactonic acid, galactaric acid, or D-(+)-xylose. D-Galacturonic acid (200, 400, and 800 mg/kg) increases body weight and reduces intestinal mucosal permeability in a rat model of iodoacetamide-induced functional dyspepsia.

CAS No. 91510-62-2
Molecular Formula C6H12O8
Molecular Weight 212.15 g/mol
IUPAC Name (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid;hydrate
Standard InChI InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1
Standard InChI Key JKCNUXXWWMOQSF-RMTXHFLUSA-N
Isomeric SMILES C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O.O
Canonical SMILES C(=O)C(C(C(C(C(=O)O)O)O)O)O.O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator